molecular formula C22H26N6O2 B14117089 (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B14117089
M. Wt: 406.5 g/mol
InChI Key: VHIQKTZONYJMQV-UHFFFAOYSA-N
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Description

(5-((4-Ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for investigational purposes. Its molecular architecture incorporates both a 1,2,3-triazole and a phenylpiperazine moiety, structural features commonly associated with high-affinity interactions within the central nervous system . Compounds featuring the 4-phenylpiperazine pharmacophore have been extensively studied as potent and selective ligands for dopamine receptor subtypes, particularly the D3 receptor, which is a prominent target for researching addiction, Parkinson's disease, and other neuropsychiatric disorders . The 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in key hydrogen bonding interactions, often contributing to diverse pharmacological activities . This combination of structural elements suggests potential research applications as a tool compound for investigating dopaminergic signaling pathways. Furthermore, analogous structures have shown promise in early-stage research for exploring antidepressant mechanisms, as modulation of monoaminergic neurotransmission remains a cornerstone of psychiatric drug development . Researchers may find this compound valuable for in vitro binding assays, functional activity studies, and as a lead structure for the synthesis of novel analogs to expand structure-activity relationship (SAR) understanding. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

[5-(4-ethylanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N6O2/c1-3-16-4-6-17(7-5-16)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)18-8-10-19(30-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26)

InChI Key

VHIQKTZONYJMQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes a triazole ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.

Structural Overview

The molecular formula of the compound is C22H26N6O2C_{22}H_{26}N_6O_2. The structure incorporates:

  • Triazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Commonly found in pharmaceuticals, contributing to the compound's ability to modulate biological targets.
  • Methanone Functional Group : Enhances reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components. The triazole ring is associated with increased bioactivity and stability in biological systems. Initial studies suggest that the compound may interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function.

Cytotoxicity Studies

Recent research has demonstrated the cytotoxic potential of similar triazole derivatives. For instance, a related compound exhibited an IC50 value of 0.99±0.01μM0.99\pm 0.01\,\mu M against the BT-474 cancer cell line, indicating significant anti-proliferative effects .

CompoundCell LineIC50 Value (μM\mu M)Mechanism of Action
10ecBT-4740.99 ± 0.01Induces apoptosis via cell cycle arrest
10ecHeLaNot specifiedNot specified

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Flow cytometric analysis revealed that it induces cell cycle arrest at the sub-G1 and G2/M phases.
  • Clonogenic Assay : Demonstrated inhibition of colony formation in a concentration-dependent manner.

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship (SAR) analysis is essential for understanding the correlation between chemical structure and biological effects. The presence of specific functional groups significantly influences the compound's activity.

Similar Compounds and Their Activities

Several compounds with structural similarities have been identified, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-(4-Ethylphenyl)-1H-pyrazolePyrazole ringAnticancer
1-(4-Ethoxyphenyl)-piperazinePiperazine groupAntidepressant
5-(Phenyl)-1H-tetrazoleTetrazole ringAntimicrobial

These compounds highlight the diversity within similar chemical frameworks while emphasizing the unique attributes of the target compound due to its specific functional groups and arrangement.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs sharing its triazole-piperazine-methanone framework or related pharmacophores. Below is a detailed analysis:

Triazole-Piperazine Hybrids

Compound Name Key Structural Differences Biological Relevance Source
[4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Replaces triazole with pyrazole; includes a trifluoromethylphenyl group on piperazine. Demonstrated activity in GPCR modulation, with enhanced metabolic stability due to the trifluoromethyl group .
(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHANONE Substitutes triazole with pyrazole; lacks piperazine. Exhibits antimicrobial activity, suggesting the pyrazole-methanone core contributes to target binding .
[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone Retains the piperazine-methanone framework but replaces triazole with a trimethoxyphenyl group. Potent serotonin receptor (5-HT1A) affinity due to the electron-rich aromatic system .

Substituent Effects on Bioactivity

  • 4-Ethylphenylamino Group: This substituent in the target compound may enhance lipophilicity and membrane permeability compared to smaller groups (e.g., methyl or hydrogen). Similar ethyl-substituted analogs in piperazine derivatives show improved blood-brain barrier penetration .
  • 4-Methoxyphenyl on Piperazine : The methoxy group is a common feature in dopamine D2 and serotonin receptor ligands. Its absence (e.g., in compound 5 from ) reduces affinity for these targets but may increase selectivity for other GPCRs .

Computational and Proteomic Comparisons

  • SimilarityLab Analysis: Tools like SimilarityLab identify analogs such as (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one () as structurally similar, sharing the piperazine and heterocyclic core. These compounds often cluster in proteomic interaction studies, suggesting overlapping multitarget profiles .

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of arylpiperazines with triazole-carboxylic acids .

SAR Insights :

  • The 1,2,3-triazole ring is critical for hydrogen bonding with kinase ATP pockets.
  • Piperazine’s 4-methoxyphenyl group optimizes serotonin receptor binding, while ethylphenyl on triazole enhances selectivity over adrenergic receptors .

Gene Expression Profiles : suggests structural analogs may share transcriptomic signatures, but biological context (e.g., cell type) significantly modulates activity .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is predominantly constructed via the CuAAC reaction , a cornerstone of click chemistry. Ethyl propiolate (4) reacts with 4-ethylphenyl azide (3a–e) , synthesized from 4-ethylbenzyl bromide (2a–e) and sodium azide, in the presence of CuSO₄·5H₂O and sodium ascorbate. This yields ethyl 1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxylate (5a–e) with regioselective 1,4-adduct formation.

Reaction Conditions :

  • Solvent: t-Butanol/H₂O (2:1)
  • Temperature: 80°C (conventional) or microwave-assisted (100°C)
  • Time: 8 hours (conventional) vs. 30 minutes (microwave).

Post-cyclization, hydrolysis with 4 N NaOH converts the ester (5a–e) to the carboxylic acid (6a–e) , a critical intermediate for subsequent coupling.

Functionalization of the Piperazine Moiety

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine derivative is prepared by reacting piperazine (8) with 4-methoxybenzenesulfonyl chloride (7a–f) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C. This nucleophilic acyl substitution installs the sulfonyl group, enhancing stability and modulating electronic properties.

Characterization Data :

  • Yield : 85–92%
  • Melting Point : 225–226°C (HCl salt)
  • ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, OCH₃), 6.86–7.86 (m, aromatic protons).

Coupling of Triazole and Piperazine Moieties

Nucleophilic Acyl Substitution

The carboxylic acid (6a–e) is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Subsequent reaction with 4-(4-methoxyphenyl)piperazine in anhydrous DCM with Et₃N as a base affords the target methanone.

Optimized Protocol :

Parameter Value
Solvent Anhydrous DCM
Temperature 0°C → room temperature
Reaction Time 12–16 hours
Yield 70–85%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism: (1) formation of the reactive acyl chloride intermediate and (2) nucleophilic attack by the piperazine’s secondary amine.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dimethylformamide (DMF)/water.

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms regiochemistry of the triazole (C-4 substitution) and piperazine functionalization.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 406.5 ([M+H]⁺) aligns with the molecular formula C₂₂H₂₆N₆O₂.
  • HPLC Purity : ≥95% (C18 column, acetonitrile/water).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, coupling the triazole acid (6a–e) with piperazine under microwave conditions (100°C, 30 minutes) achieves 89% yield versus ≤50% via conventional heating.

Solid-Phase Synthesis

Recent advances employ resin-bound intermediates to streamline purification. However, this method remains less prevalent due to lower scalability.

Challenges and Optimization

Byproduct Formation

Competing reactions, such as over-sulfonylation of piperazine or triazole ring oxidation, necessitate stringent control of stoichiometry and reaction atmosphere.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) favor acyl substitution, while protic solvents (e.g., ethanol) promote hydrolysis of the acyl chloride intermediate.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that structural analogs exhibit anticancer activity (e.g., IC₅₀ = 0.99 μM against BT-474 cells). Modifications to the 4-ethylphenyl or 4-methoxyphenyl groups are explored to enhance bioavailability.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods.
  • Coupling : Amide bond formation between the triazole and piperazine moieties using coupling agents like EDCI/HOBt.
  • Key intermediates : 4-(4-Methoxyphenyl)piperazine and 5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid derivatives. Reference : Similar methodologies are validated in the synthesis of structurally related methanone derivatives .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity and regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers).
  • X-ray crystallography : Critical for unambiguous confirmation of molecular geometry, as demonstrated in crystallographic studies of pyrazolyl-triazole hybrids .
  • Mass spectrometry : High-resolution MS to verify molecular weight and purity.

Q. How should researchers design a preliminary biological screening protocol?

  • In vitro assays : Test against target enzymes (e.g., kinases, GPCRs) or cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays.
  • Control compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle controls.
  • Concentration range : 1–100 µM, with triplicate measurements to ensure reproducibility. Reference : Antimicrobial and anticancer screening protocols for analogous compounds are detailed in .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of triazole and piperazine components?

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling if aromatic halogenation is present.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions. Reference : Yields >70% were achieved for similar triazole-piperazine hybrids under optimized conditions .

Q. What computational strategies predict binding affinity to neurological targets (e.g., serotonin receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A_{1A} or D2_2 receptors.
  • MD simulations : Assess binding stability over 50–100 ns trajectories (e.g., using GROMACS).
  • QSAR models : Develop regression models based on substituent electronic parameters (Hammett constants). Reference : Crystallographic data from related compounds (e.g., PDB entries) can guide target selection .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. CHO), incubation times, and compound solubility.
  • Meta-analysis : Use tools like RevMan to pool IC50_{50} values and identify outliers.
  • Dose-response validation : Re-test disputed activity ranges with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Reference : Discrepancies in antimicrobial activity of pyrazole-triazoles were resolved by standardizing MIC protocols .

Q. What strategies establish structure-activity relationships (SAR) for analogs with varied substituents?

  • Analog synthesis : Modify the 4-ethylphenyl (e.g., Cl, F, OCH3_3 substituents) and 4-methoxyphenyl groups.
  • Biological testing : Screen analogs against a panel of targets to identify pharmacophore requirements.
  • Statistical analysis : Apply principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with activity. Example : SAR studies on pyrazolyl-triazoles revealed enhanced cytotoxicity with electron-withdrawing groups on the phenyl ring .

Methodological Notes

  • Storage : Store the compound in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the methanone group .
  • Solubility : Pre-screen solvents (DMSO for in vitro assays; PEG-400 for in vivo) to avoid precipitation .

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